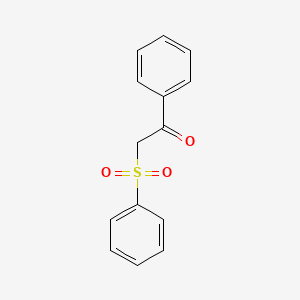

2-(Phenylsulfonyl)acetophenone

描述

Historical Context of Sulfone Chemistry and Acetophenone (B1666503) Derivatives in Organic Synthesis

The journey to understanding the utility of 2-(Phenylsulfonyl)acetophenone is rooted in the independent development of sulfone and acetophenone chemistry. Sulfones, organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'), have long been recognized for their stability and diverse reactivity. wikipedia.orgfiveable.me Initially explored for their solvent properties and presence in various materials, their synthetic potential became increasingly apparent over the decades. fiveable.meresearchgate.net The sulfonyl group's strong electron-withdrawing nature activates adjacent protons, making them valuable precursors in carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

Concurrently, acetophenone and its derivatives have been mainstays in organic synthesis. wisdomlib.orgresearchgate.net As the simplest aromatic ketone, acetophenone serves as a fundamental starting material for a vast array of more complex molecules, including pharmaceuticals, fragrances, and resins. nih.govbritannica.comtaylorandfrancis.com Its reactivity, centered around the ketone and the adjacent methyl group, allows for a multitude of transformations, making it a cornerstone in the construction of heterocyclic compounds and other intricate molecular architectures. researchgate.netnih.gov

Significance of this compound as a Versatile Chemical Synthon

This compound, also known as phenacyl phenyl sulfone, emerges at the intersection of sulfone and acetophenone chemistry, embodying the useful characteristics of both. ontosight.ai It is classified as a β-ketosulfone and is a highly versatile synthon in organic synthesis. researchgate.netsciencehub.eg The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. The significance of this compound lies in its role as an active C-H acid, which makes it a potent nucleophile in a wide range of organic transformations. researchgate.netsciencehub.eg

The presence of both the phenylsulfonyl and benzoyl groups flanking the central methylene (B1212753) group significantly increases the acidity of the α-protons. This enhanced acidity facilitates the formation of a stabilized carbanion, which can then participate in various bond-forming reactions. Consequently, this compound has been extensively used as a precursor for the synthesis of five- and six-membered heterocyclic rings containing one or two heteroatoms. researchgate.netsciencehub.eg Its utility extends to the synthesis of more complex structures like fused heterocycles, cyclopropanes, cyclopentenes, and cyclohexanone (B45756) derivatives. researchgate.netsciencehub.eg

Overview of Current Research Trajectories and Academic Relevance

Current research continues to explore and expand the synthetic applications of this compound. A major focus remains on its use as a building block for novel heterocyclic compounds, which are of great interest due to their potential biological activities. ontosight.aisciencehub.eg Researchers are continuously developing new synthetic methodologies that employ this compound to create complex molecular scaffolds efficiently. These include its use in multicomponent reactions, which allow for the construction of intricate molecules in a single step from three or more starting materials. researchgate.net

Furthermore, investigations into the reactivity of this compound in various reaction types, such as Michael additions, aldol (B89426) condensations, and cycloaddition reactions, are ongoing. sciencehub.eg The mechanistic pathways of these reactions are also a subject of study to better understand and control the stereochemical outcomes. sciencehub.eg The compound's role in the synthesis of non-heterocyclic structures, such as γ- and δ-ketosulfones and 1,4-diketones, further underscores its academic relevance. researchgate.netsciencehub.eg

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃S | ontosight.ai |

| Molecular Weight | 260.31 g/mol | oakwoodchemical.com |

| Melting Point | 93-95 °C | chemdad.com |

| Appearance | Light yellow powder/solid | fishersci.com |

| CAS Number | 3406-03-9 | thermofisher.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzenesulfonyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVPGKOIZVPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187660 | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-03-9 | |

| Record name | 1-Phenyl-2-(phenylsulfonyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UD8QA2EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for 2-(Phenylsulfonyl)acetophenone Scaffolds

Direct synthesis methods focus on the construction of the core this compound structure from readily available starting materials.

The direct sulfonylation of acetophenone (B1666503) derivatives represents a primary route to this compound. However, the direct C-H sulfonylation at the α-position of acetophenone is challenging. One documented approach involves the reaction of acetophenone with a sulfonating agent, though specific conditions and yields for the direct synthesis of this compound via this method are not extensively detailed in the provided results. acs.org A more common strategy involves the use of α-haloacetophenones, such as α-bromoacetophenone, which readily react with sulfinate salts. For instance, the reaction of α-bromoacetophenone with sodium benzenesulfinate (B1229208) provides a direct pathway to this compound. This nucleophilic substitution reaction is a classical and effective method for the formation of β-ketosulfones.

Another approach involves the reaction of 2-(phenylsulfonyl)acetonitrile with phenylboronic acid in 1,4-dioxane (B91453) with a few drops of hydrochloric acid, which has been reported to yield this compound in high yield (97%). sciencehub.eg

A modern and efficient method for synthesizing β-ketosulfones, including this compound, involves the oxidative sulfonylation of ketone hydrazones. wpmucdn.comnih.govacs.org This one-pot protocol utilizes ketone hydrazones and sodium sulfinates as starting materials. wpmucdn.com A synergistic copper/silver co-catalyzed system has been developed for this transformation. wpmucdn.comnih.govacs.org In a typical procedure, acetophenone hydrazone reacts with sodium benzenesulfinate in the presence of a copper catalyst (like Cu₂O) and a silver co-catalyst (such as Ag₂CO₃) with an oxidant like potassium persulfate (K₂S₂O₈). wpmucdn.com This method offers good to excellent yields and has been successfully applied on a gram scale. wpmucdn.com The reaction proceeds through the formation of a sulfonyl radical, which is then involved in the formation of the C-S bond. wpmucdn.com

Heterogeneous catalysts have also been employed for this reaction. A chitosan-supported copper catalyst (CuₓOᵧ@CS-400) has been shown to be effective for the selective C(sp³)–H-directed sulfonylation of ketone hydrazones with sodium sulfinates. mdpi.com This heterogeneous catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com The reaction tolerates a variety of substituents on both the ketone hydrazone and the sulfinate. mdpi.com

Table 1: Oxidative Sulfonylation of Acetophenone Hydrazone

| Catalyst System | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| Cu₂O / Ag₂CO₃ | Acetophenone hydrazone, Sodium benzenesulfinate | This compound | 85% | wpmucdn.com |

| Heterogeneous CuₓOᵧ@CS-400 | Acetophenone hydrazone, Sodium benzenesulfinate | This compound | Good to excellent yields | mdpi.com |

The reaction of alkenes and alkynes with sulfinic acids or their salts is a well-established method for the synthesis of β-ketosulfones. rsc.orgrsc.orgmdpi.com Visible-light-initiated direct oxysulfonylation of alkenes with sulfinic acids provides an efficient and environmentally friendly route. rsc.org Similarly, an iron-catalyzed difunctionalization of alkenes with dioxygen and sulfinic acids has been developed. rsc.org

For the direct synthesis of this compound, a relevant approach is the reaction of terminal alkynes with sulfinic acids. For example, the oxysulfonylation of phenylacetylene (B144264) with benzenesulfinic acid can lead to the formation of this compound. BF₃·OEt₂ has been used to promote the reaction of alkynes and sodium sulfinates to afford β-keto sulfones. mdpi.com

Another strategy involves the oxidative coupling of ketones with sodium sulfinates. An efficient protocol using DMSO as the oxidant and HBr as a promoter has been reported for the synthesis of a series of β-keto sulfones in good to excellent yields. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound allows for the fine-tuning of its chemical and physical properties.

The introduction of a halogen atom at the α-position of this compound can significantly alter its reactivity. The synthesis of 2-fluoro-2-(phenylsulfonyl)acetophenone has been achieved through the direct fluorination of this compound. cas.cn An improved method for this transformation involves the use of Selectfluor™ as the electrophilic fluorinating agent, which provides the desired product in a 60% isolated yield. cas.cn This fluorinated derivative is a useful reagent for nucleophilic fluoroalkylation reactions. cas.cnacs.org

The synthesis of other halogenated derivatives, such as those containing bromine, can be accomplished by starting with the corresponding halogenated acetophenone. For example, 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone (B5509756) can be synthesized from 4-bromoacetophenone and a benzenesulfinic acid derivative. ontosight.ai

Table 2: Synthesis of Halogenated this compound Analogs

| Product | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| 2-Fluoro-2-(phenylsulfonyl)acetophenone | Electrophilic fluorination | This compound, Selectfluor™ | cas.cn |

| 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | Reaction with sulfinic acid derivative | 4-Bromoacetophenone, Benzenesulfinic acid derivative | ontosight.ai |

Derivatives with substituents on either the phenylsulfonyl or the acetophenone ring can be prepared using appropriately substituted starting materials. For instance, the synthesis of 4'-[13-(4-chlorophenyl)tridec-12-ynylamino]-2-(phenylsulfonyl)acetophenone was achieved by reacting methyl 4-[13-(4-chlorophenyl)tridec-12-ynylamino]benzoate with the anion of methylphenylsulfone. prepchem.com This demonstrates the feasibility of introducing complex substituents onto the acetophenone moiety.

Similarly, derivatives with substituted phenylsulfonyl groups, such as 2-(p-toluenesulfonyl)acetophenone, are synthesized using the corresponding substituted sulfonyl chloride or sulfinate salt. The synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its subsequent transformation into styryl derivatives showcases the preparation of complex molecules bearing a substituted acetophenone core. bohrium.com The reaction of substituted acetophenone derivatives with various aldehydes in aldol (B89426) condensation reactions is a common strategy to build more complex structures. acs.orgnih.gov

Green Chemistry and Sustainable Synthesis Methodologies

Application of Deep Eutectic Solvents in Derivative Synthesis

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, valued for their low cost, low volatility, high thermal stability, and biodegradability. academie-sciences.frresearchgate.net These solvents are typically mixtures of two or more components, such as a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like an amide, acid, or alcohol), which form a eutectic mixture with a melting point significantly lower than its individual constituents. mdpi.compolimi.it

An innovative application of DESs has been demonstrated in the synthesis of a derivative of this compound. Specifically, (Z)-2-(Phenylsulfonyl)acetophenone oxime was successfully synthesized through a solvent-catalyzed umpolung carbon-sulfur bond formation. academie-sciences.fr The reaction involves the nucleophilic addition of sulfinate ions to nitrosoalkenes generated in situ from α-chloro oximes. academie-sciences.fr This method highlights the dual role DESs can play, acting not only as an environmentally benign reaction medium but also as a catalyst, thereby avoiding the need for hazardous volatile organic solvents. academie-sciences.fr The reaction proceeds at room temperature, further enhancing its green credentials. academie-sciences.fr

One study utilized a DES composed of L-lactic acid and choline (B1196258) chloride to facilitate this transformation, achieving a good yield of the desired product. academie-sciences.fr

Table 1: Synthesis of (Z)-2-(Phenylsulfonyl)acetophenone oxime in a Deep Eutectic Solvent academie-sciences.fr

| Reactants | Product | Yield | Melting Point (°C) |

| α-Chloro oxime, Sodium benzenesulfinate | (Z)-2-(Phenylsulfonyl)acetophenone oxime | 72% | 156–158 |

Synergistic Catalytic Systems in the Formation of this compound Analogs

Synergistic catalysis represents a powerful strategy in which two separate catalysts work in concert to simultaneously activate both the nucleophilic and electrophilic partners in a reaction. wpmucdn.com This dual activation can lead to transformations that are difficult or impossible to achieve with a single catalyst, often with improved efficiency and selectivity. wpmucdn.com

This approach has been effectively applied to the synthesis of β-ketosulfones, including analogs of this compound, through the oxidative sulfonylation of hydrazones. wpmucdn.comacs.org A one-pot protocol has been developed that employs a synergistic catalytic system of copper and silver to produce a wide range of β-ketosulfones in moderate to good yields. wpmucdn.comnih.gov

In a notable study, a combination of a copper salt (Cu₂O) and a silver salt (Ag₂CO₃) was used to catalyze the reaction between ketone hydrazones and sodium sulfinates. wpmucdn.com This dual-catalyst system provides a viable and scalable method for preparing β-ketosulfone derivatives, some of which are potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). wpmucdn.com This highlights the potential of synergistic catalysis in synthesizing pharmaceutically relevant molecules. mdpi.com

Table 2: Synergistic Copper/Silver-Catalyzed Synthesis of β-Ketosulfone Analogs wpmucdn.com

| Substrate | Sulfonylating Agent | Product Example | Yield |

| Acetophenone hydrazone | Sodium benzenesulfinate | This compound | 85% |

| 3,4,5-Trifluoroacetophenone hydrazone | Sodium benzenesulfinate | 2-(Phenylsulfonyl)-1-(3,4,5-trifluorophenyl)ethan-1-one | 67% |

| 4'-Methoxyacetophenone hydrazone | Sodium benzenesulfinate | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 82% |

| Acetophenone hydrazone | Sodium p-toluenesulfinate | 1-Phenyl-2-(tosyl)ethan-1-one | 88% |

Reaction Mechanisms and Reactivity Studies

Electronic Effects and the Activating Role of the Phenylsulfonyl Group

The phenylsulfonyl group (PhSO₂) is a powerful electron-withdrawing group. This characteristic is central to the reactivity of 2-(phenylsulfonyl)acetophenone. The sulfonyl group's ability to pull electron density away from the adjacent methylene (B1212753) bridge has a profound activating effect on the α-protons. cas.cn This electron withdrawal increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a base.

This electronic influence extends to the carbonyl group of the acetophenone (B1666503) moiety. While the phenylsulfonyl group is electron-withdrawing, studies on related β-ketosulfones have shown bathochromic shifts in the C=O stretching frequencies in infrared spectroscopy. cdnsciencepub.com This suggests a weakening of the carbonyl bond, which can be attributed to complex electronic interactions within the molecule. cdnsciencepub.com Conformational analyses of α-(p-phenylsulfonyl)-p-substituted acetophenones indicate the existence of rotational isomers (rotamers), with the gauche rotamer being more stable. tandfonline.com The electronic interactions between the carbonyl and sulfonyl groups are influenced by these conformational preferences. tandfonline.com

Carbanion Chemistry and Nucleophilic Behavior

The acidity of the α-protons in this compound facilitates the formation of a stabilized carbanion upon treatment with a base. This carbanion is a potent nucleophile and is a key intermediate in many of the compound's reactions. The stability of this α-sulfonyl carbanion is a subject of ongoing study, with debate surrounding the role of sulfur's d-orbitals in delocalizing the negative charge. uoguelph.ca Experimental evidence suggests a planar geometry for α-sulfonyl carbanions. uoguelph.ca

Probing the Hard/Soft Nature of Fluorinated Carbanions Derived from this compound

The principles of Hard and Soft Acids and Bases (HSAB) theory are instrumental in understanding the reactivity of carbanions derived from this compound and its derivatives. wikipedia.orgfiveable.meadichemistry.com This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases. wikipedia.org Hard species are typically small, have a high charge density, and are weakly polarizable, while soft species are larger, have a lower charge density, and are more polarizable. wikipedia.orgtamu.edu

In the context of carbanions derived from fluorinated analogs of this compound, such as 2-fluoro-2-(phenylsulfonyl)acetophenone, the introduction of fluorine atoms significantly influences the carbanion's properties. cas.cnacs.orgnih.gov Fluorine is a highly electronegative atom, and its presence can impact the nucleophilicity and the hard/soft character of the carbanion. cas.cn Studies have shown that the softness of a fluorine-bearing carbanion is a critical factor in its nucleophilic fluoroalkylation reactions with soft electrophiles like α,β-enones, arynes, and activated alkynes. cas.cnacs.orgnih.gov The electron-withdrawing phenylsulfonyl group helps to delocalize the negative charge on the fluorinated carbanion, which in turn increases its polarizability and softness. cas.cn This enhanced softness allows for successful reactions with soft carbon electrophiles. cas.cn

The hard/soft nature of various halogenated carbanions has been probed by examining the ratio of 1,4-addition (conjugate addition) to 1,2-addition products in reactions with α,β-enones. acs.orgnih.gov This ratio serves as an indicator of the carbanion's softness, with a higher proportion of 1,4-addition suggesting a softer nucleophile. acs.orgnih.gov

Table 1: Relative Softness of Halogenated Carbanions acs.orgnih.gov

| Carbanion | Relative Softness |

| [(PhSO₂)₂CF⁻] | ≈ PhSO₂CCl₂⁻ |

| PhSO₂CHF⁻ | < [(PhSO₂)₂CF⁻] |

| PhSO₂CF₂⁻ | < PhSO₂CHF⁻ |

This table illustrates the relative softness of different halogenated carbanions, as determined by their reactivity with α,β-enones. A greater tendency towards 1,4-addition indicates a softer carbanion.

Regioselectivity in Nucleophilic Addition Reactions

The regioselectivity of nucleophilic addition reactions involving the carbanion of this compound is a key aspect of its chemistry. When reacting with ambident electrophiles, such as α,β-unsaturated ketones, the carbanion can undergo either 1,2-addition to the carbonyl carbon or 1,4-addition (Michael addition) to the β-carbon. acs.orgnih.gov

As discussed within the framework of HSAB theory, the hard/soft nature of both the nucleophile and the electrophile plays a significant role in determining the regiochemical outcome. acs.orgnih.gov Softer carbanions, such as those stabilized by the phenylsulfonyl group, generally favor 1,4-addition with soft electrophiles like α,β-unsaturated systems. cas.cnacs.orgnih.gov The reaction medium and the structure of the electrophile can also influence this regioselectivity. acs.orgnih.gov

Intramolecular Tandem Reaction Processes

Derivatives of this compound have been shown to participate in intramolecular tandem reaction processes, leading to the formation of complex cyclic structures. cas.cnacs.orgnih.gov For instance, the reaction of 2-fluoro-2-(phenylsulfonyl)acetophenone with arynes or activated alkynes results in an intramolecular tandem reaction. cas.cnacs.orgnih.gov This process leads to the formation of acyl-fluoroalkylated arenes or α-acyl-β-fluoroalkylated α,β-enones. cas.cnacs.orgnih.gov Such tandem reactions, also known as cascade or domino reactions, are highly efficient in building molecular complexity in a single step. thieme-connect.de

Reactivity with Diverse Electrophiles and Heteroatom Nucleophiles

The carbanion generated from this compound is a versatile nucleophile that reacts with a wide array of electrophiles. These include:

Alkyl halides: The carbanion can displace halide ions from alkyl halides in SN2 reactions to form new carbon-carbon bonds. researchgate.net

Aldehydes and ketones: Nucleophilic addition to the carbonyl group of aldehydes and ketones yields β-hydroxy sulfones. uoguelph.ca

Epoxides: The carbanion can open epoxide rings to produce γ-hydroxy sulfones. uoguelph.ca

α,β-Unsaturated compounds: As previously mentioned, it undergoes Michael addition to α,β-unsaturated carbonyls and other activated alkenes. acs.orgnih.gov

Furthermore, this compound and its derivatives can react with various heteroatom nucleophiles. For example, the oxime derivative of this compound has been synthesized. academie-sciences.fr The parent compound can also serve as a precursor for the synthesis of more complex heterocyclic systems. researchgate.net

The reactivity of the α-carbon can be further modulated. For instance, α-halosulfonyl compounds, while generally less reactive in SN2 reactions, can undergo nucleophilic displacement under specific conditions. researchgate.net

Oxidative and Reductive Transformations of the Sulfonyl Moiety

The sulfonyl group in this compound is a robust functional group, generally stable due to the high oxidation state of the sulfur atom. However, it can participate in specific oxidative and reductive transformations that primarily involve the cleavage of the carbon-sulfur bond.

Oxidative Transformations

The sulfonyl moiety (-SO₂-) in β-keto sulfones is typically resistant to further oxidation under standard conditions. Transformations classified as oxidative often involve cleavage of the molecular framework rather than an increase in the oxidation state of the sulfur atom.

A notable example is the oxidative cleavage of 1-aryl-2-(arylsulfonyl)ethanones, including structures like this compound, upon reaction with nitrous acid. researchgate.net This reaction does not oxidize the sulfonyl group itself but results in the cleavage of the C-S bond and the breakdown of the carbon skeleton. The process yields arenecarboxylic acids, formic acid, and the corresponding sulfinic acid. researchgate.net For instance, the reaction of 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanone (B353805) with nitrous acid in glacial acetic acid produces 4-chlorobenzoic acid and benzenesulfinic acid. researchgate.net A proposed mechanism suggests the formation of an intermediate 1,2-oxazet-3-one, which then undergoes ring cleavage to yield the final products. researchgate.net

Table 1: Oxidative Cleavage of β-Keto Sulfones with Nitrous Acid researchgate.net

| Substrate | Reagent | Conditions | Products | Yield (%) |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanone | Nitrous Acid (from NaNO₂) | Glacial Acetic Acid | 4-Chlorobenzoic Acid, Benzenesulfinic Acid | 72 |

| 1-([1,1'-biphenyl]-4-yl)-2-(phenylsulfonyl)ethanone | Nitrous Acid (from NaNO₂) | Glacial Acetic Acid | [1,1'-Biphenyl]-4-carboxylic Acid, Benzenesulfinic Acid | 62 |

| 1-(naphthalen-2-yl)-2-(phenylsulfonyl)ethanone | Nitrous Acid (from NaNO₂) | Glacial Acetic Acid | 2-Naphthoic Acid, Benzenesulfinic Acid | 55 |

Reductive Transformations

Reductive transformations of the sulfonyl moiety in this compound primarily involve reductive desulfonylation, which is the cleavage of the carbon-sulfur bond and removal of the sulfonyl group. wikipedia.org This process replaces the sulfonyl group with a hydrogen atom.

Several reagents are effective for the reductive desulfonylation of α-keto sulfones. wikipedia.org These reactions often proceed through radical intermediates. Upon single-electron transfer to the sulfone, the molecule can fragment to form a sulfinate anion and an organic radical, which is then further reduced and protonated to give the desulfonylated product. wikipedia.org

Commonly used reducing agents include:

Samarium(II) Iodide (SmI₂): This reagent is known to effectively cleave α-keto sulfones. wikipedia.org When used with HMPA, it can also effect the reductive elimination of α-functionalized sulfones. wikipedia.org

Sodium Amalgam (Na/Hg): Dissolving metal reductions using sodium amalgam are a classic method for desulfonylation. wikipedia.org

Tin Hydrides: Reagents like tributyltin hydride can reduce α-keto sulfones via a radical chain mechanism. wikipedia.org

While the reduction of the carbonyl group in β-keto sulfones to β-hydroxy sulfones is a widely studied transformation using reagents like sodium borohydride (B1222165) or alkyl aluminum compounds, the complete removal of the sulfonyl group requires stronger reductive methods that target the C–S bond. wikipedia.orgnih.gov

Table 2: Reagents for Reductive Desulfonylation of α-Keto Sulfones wikipedia.org

| Reagent Class | Specific Example(s) | General Outcome |

| Lanthanide Reagents | Samarium(II) Iodide (SmI₂) | Replacement of sulfonyl group with hydrogen. |

| Metal Amalgams | Sodium Amalgam (Na/Hg) | Replacement of sulfonyl group with hydrogen. |

| Organotin Reagents | Tributyltin Hydride | Replacement of sulfonyl group with hydrogen. |

Spectroscopic Elucidation and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(phenylsulfonyl)acetophenone exhibits characteristic signals corresponding to the aromatic protons of the two distinct phenyl rings and the methylene (B1212753) protons. The methylene protons (-CH₂-) are situated between two strong electron-withdrawing groups, the carbonyl and the sulfonyl groups, which results in a significant downfield chemical shift, typically observed as a singlet in the range of 4.5-5.0 ppm. The protons of the benzoyl phenyl ring and the sulfonyl phenyl ring appear in the aromatic region (7.4-8.1 ppm), often as complex multiplets due to spin-spin coupling. The protons ortho to the carbonyl group are generally the most deshielded and appear furthest downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal in the range of 188-195 ppm. The methylene carbon (-CH₂-) signal typically appears around 60-65 ppm. The aromatic carbons of the two phenyl rings resonate in the 127-140 ppm region. The carbon atom attached to the sulfonyl group (ipso-carbon) shows a distinct chemical shift compared to the other aromatic carbons.

Interactive NMR Data Table for this compound (Estimated)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | ~190.5 |

| Methylene (-CH₂-) | ~4.75 (s, 2H) | ~62.0 |

| Phenylsulfonyl (aromatic) | ~7.55-7.95 (m, 5H) | ~128.0-138.0 |

| Benzoyl (aromatic) | ~7.45-8.05 (m, 5H) | ~128.5-137.0 |

Note: Chemical shifts are estimated based on data for structurally related compounds and may vary depending on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectroscopy is a specialized technique used for the analysis of fluorine-containing compounds. As this compound does not possess any fluorine atoms in its structure, ¹⁹F NMR is not directly applicable for its characterization. However, this technique would be invaluable for studying the synthesis and properties of fluorinated derivatives of this compound, providing sensitive probes for analyzing electronic effects and molecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and sulfonyl groups. nist.govutdallas.edu

The key vibrational frequencies are:

C=O Stretch: A strong, sharp absorption band is observed in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone. libretexts.org

SO₂ Stretches: The sulfonyl group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1300-1350 cm⁻¹ and a symmetric stretch appearing in the 1140-1180 cm⁻¹ range. spectrabase.comresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹).

C=C Stretches: Aromatic ring carbon-carbon stretching vibrations result in several medium to weak bands in the 1450-1600 cm⁻¹ region.

Interactive FT-IR Data Table for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C-H | Stretch | 3050 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2920 - 2960 | Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions from the phenyl ketone chromophore. It typically displays two main absorption bands:

An intense band (λ_max) around 240-250 nm, attributed to the π → π* transition of the conjugated system involving the benzene (B151609) ring and the carbonyl group.

A much weaker band at longer wavelengths, typically around 320-330 nm, which is assigned to the formally forbidden n → π* transition of the carbonyl group.

The presence of the phenylsulfonyl group at the α-position can cause slight shifts (hypsochromic or bathochromic) in these absorption maxima compared to unsubstituted acetophenone (B1666503) due to electronic and steric effects.

Interactive UV-Vis Data Table for this compound in Ethanol

| Transition | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~245 | High (~13,000) |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. mzcloud.org For this compound, with the molecular formula C₁₄H₁₂O₃S, the exact mass of the molecular ion ([M]⁺) can be calculated. mzcloud.org ESI-HRMS analysis would typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Molecular Formula: C₁₄H₁₂O₃S

Calculated Exact Mass ([M]): 260.0507 g/mol

Calculated Exact Mass ([M+H]⁺): 261.0585 g/mol

The experimentally measured mass from HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula.

While a specific crystal structure for this compound may not be readily available, X-ray diffraction studies on closely related β-ketosulfones provide critical insights into the solid-state conformation and intermolecular interactions. nih.govmdpi.comresearchgate.net These studies reveal that the molecule's conformation is largely dictated by the steric and electronic interplay between the bulky phenylsulfonyl group and the benzoyl moiety. rsc.org

Key structural features observed in related compounds include:

Conformation: The torsional angle between the carbonyl group and the sulfonyl group is a defining feature. Molecules in this class often adopt a gauche conformation around the central C(CO)-C(SO₂) bond to minimize steric hindrance. rsc.org

Bond Lengths and Angles: X-ray crystallography provides precise measurements of bond lengths and angles, which typically conform to standard values for sp² and sp³ hybridized carbons, C=O double bonds, and the tetrahedral geometry of the sulfonyl group.

Intermolecular Interactions: In the crystal lattice, molecules are often arranged to maximize favorable intermolecular forces. For aromatic compounds like this, π-π stacking interactions between the phenyl rings are common, contributing to the stability of the crystal packing. sciencenet.cn Weak C-H···O hydrogen bonds involving the carbonyl and sulfonyl oxygen atoms as acceptors may also be observed. researchgate.net

Quantum Chemical and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the molecular properties of this compound. rsc.orgmdpi.comnih.gov

These computational studies can accurately predict:

Molecular Geometry: DFT calculations can determine the lowest energy conformation of the molecule in the gas phase, predicting bond lengths, bond angles, and dihedral angles that are often in excellent agreement with X-ray crystallography data. nih.gov Such studies on related β-ketosulfones have explored the relative stability of different conformers (e.g., gauche vs. anti). rsc.org

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts. nih.gov Comparing these computed values with experimental spectra aids in the definitive assignment of signals.

Electronic Structure: The analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is related to the electronic absorption properties observed in the UV-Vis spectrum.

Charge Distribution: The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity. nih.gov

These theoretical investigations have been instrumental in understanding the conformational preferences of β-carbonyl sulfones, suggesting that the gauche arrangement is often favored due to a balance of steric repulsion and stabilizing electronic interactions, such as hyperconjugation. rsc.orgrsc.org

Conformational Analysis and Rotational Isomerism

The flexibility of this compound arises from the potential for rotation around several single bonds, primarily the C-C bond between the carbonyl and methylene groups and the C-S bond of the sulfonyl group. This rotation gives rise to various conformers, or rotational isomers, with distinct energies and populations.

Computational studies on analogous α-substituted acetophenones reveal that the relative orientation of the carbonyl group and the adjacent substituent is a critical determinant of conformational stability. nih.govnih.gov For this compound, the key dihedral angles involve the Ph-C(O)-CH₂-S and C(O)-CH₂-S-Ph linkages. Theoretical modeling, typically using Density Functional Theory (DFT), can map the potential energy surface as these angles are varied, identifying energy minima that correspond to stable conformers.

Studies on similar sulfinyl compounds indicate that stable conformations often adopt gauche or anti arrangements to minimize steric hindrance and optimize electrostatic interactions. nih.gov In these structures, repulsive field effects between the quasi-parallel Cδ+=Oδ– and Sδ+=Oδ– dipoles can significantly destabilize certain conformers, influencing both their geometry and relative energy. researchgate.net For this compound, four primary conformers can be hypothesized based on the relative syn/anti and ac/sc (anticlinal/synclinal) positioning of the phenyl rings and functional groups.

Table 1: Potential Rotational Isomers of this compound

| Conformer | Key Dihedral Angle (O=C-C-S) | Key Dihedral Angle (C-C-S-O) | Description |

|---|---|---|---|

| sc(anti)1 | ~60° | ~180° | A folded conformation potentially stabilized by stacking interactions between the phenyl rings. |

| sc(anti)2 | ~60° | ~180° | A second anti conformer with different phenyl ring orientation, possibly destabilized by dipole repulsion. |

| ac(syn) | ~120° | ~0° | A less folded structure with the carbonyl and sulfonyl oxygens in a syn arrangement. |

| sc(syn) | ~60° | ~0° | A folded syn conformer, likely of higher energy due to steric and electrostatic repulsion. |

Electronic Structure and Molecular Orbital Theory (e.g., Natural Bond Orbital (NBO) Analysis)

The electronic properties of this compound are governed by the interplay between its two aromatic rings, the electron-withdrawing carbonyl group, and the strongly electron-withdrawing sulfonyl group. Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis are computational methods used to quantify these interactions. nih.gov

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, revealing stabilizing electronic interactions. rsc.org For this compound, NBO calculations would likely highlight several key features:

Intramolecular Charge Transfer: The electron-withdrawing nature of the SO₂ and CO groups creates a partial positive charge on the adjacent carbon atoms and delocalizes electron density from the phenyl rings. NBO analysis quantifies this charge distribution.

Stereoelectronic Effects: The strength of these donor-acceptor interactions is highly dependent on the molecule's conformation. For example, orbital overlap required for hyperconjugation is maximized at specific dihedral angles, meaning that electronic stabilization energies differ between rotational isomers. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the acetophenone moiety, particularly the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's chemical reactivity and electronic spectra.

Theoretical Calculations of Vibrational Frequencies and Electronic Spectra

Theoretical calculations are instrumental in assigning and interpreting vibrational spectra (Infrared and Raman). iaea.org By employing methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(2d,2p)), the harmonic vibrational frequencies of the molecule can be computed. nih.gov While the harmonic approximation can lead to systematic overestimation of frequencies, these can be corrected using empirical scaling factors to achieve good agreement with experimental data. chemrxiv.orgnih.gov

The calculated spectrum for this compound would show characteristic vibrational modes that can be assigned to specific functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | 3000 - 2900 | Asymmetric and symmetric stretching of the methylene (-CH₂-) group. |

| C=O Stretch | 1700 - 1680 | Stretching of the carbonyl group double bond. Highly intense in IR. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the phenyl rings. |

| SO₂ Asymmetric Stretch | 1350 - 1310 | Asymmetric stretching of the two S=O bonds. Highly intense in IR. |

| SO₂ Symmetric Stretch | 1160 - 1120 | Symmetric stretching of the two S=O bonds. |

| C-S Stretch | 800 - 600 | Stretching of the carbon-sulfur bonds. |

Note: Wavenumbers are approximate and depend on the specific computational method and basis set used.

Furthermore, electronic excitation energies and UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). core.ac.uk These calculations can identify the nature of electronic transitions, such as the n → π* transition associated with the carbonyl group and the π → π* transitions of the aromatic systems.

Dipole Moment Interactions and Solvent Effects on Conformation

The stabilization of different conformers in the solid state and in solution is influenced by dipole moment coupling and other electrostatic interactions. nih.gov In solution, the surrounding solvent can have a profound effect on the conformational equilibrium. rsc.org Computational methods can model these effects using:

Implicit Solvent Models: The Polarisable Continuum Model (PCM) treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net Studies on similar molecules have shown that as solvent permittivity increases, the population of more polar conformers tends to increase at the expense of less polar, more folded conformers. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can preferentially stabilize certain conformations and alter the energy barriers between them. frontiersin.org

For this compound, polar solvents are expected to preferentially stabilize conformers with larger dipole moments, thereby shifting the equilibrium distribution compared to the gas phase or nonpolar solvents.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a vital tool for investigating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often inaccessible experimentally. For reactions involving this compound, such as enolate formation at the α-carbon, computational modeling can elucidate the complete reaction pathway.

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of the reactant(s), product(s), and any intermediates are fully optimized to find their lowest energy geometries.

Transition State (TS) Search: Sophisticated algorithms are used to locate the transition state structure, which is the maximum energy point along the minimum energy path connecting reactants and products. The TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed on all structures to confirm their identity (minima have all real frequencies, TS has one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the TS geometry. This traces the reaction path downhill to the connected reactant and product, confirming that the correct TS for the desired reaction has been found. researchgate.net

Applications in Advanced Organic Synthesis

Utilization as an Active Methylene (B1212753) Compound in Organic Transformations

2-(Phenylsulfonyl)acetophenone is classified as an active methylene compound. easetolearn.comslideshare.net This classification stems from the strategic positioning of its methylene group (-CH2-) between the phenylsulfonyl (–SO2Ph) and benzoyl (–C(O)Ph) moieties. Both of these groups are strongly electron-withdrawing, which significantly increases the acidity of the methylene protons. easetolearn.com Consequently, this compound is considered an active C-H acid. epa.gov

The heightened acidity allows for easy deprotonation by a base to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile and has been extensively used in a multitude of organic transformations. easetolearn.comepa.gov Its role as a reactive intermediate is pivotal in electrophilic reactions such as alkylations, arylations, and coupling reactions. epa.govyoutube.com The stability and nucleophilicity of the carbanion derived from this β-ketosulfone make it a reliable synthon for forging new carbon-carbon and carbon-heteroatom bonds. epa.gov

Role in Carbon-Carbon Bond Forming Reactions

The nucleophilic carbanion generated from this compound is a potent tool for the formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. vanderbilt.edunih.gov Its utility is demonstrated across a range of reaction types, including multicomponent reactions, condensations, and cyclizations.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. nih.govnih.govbeilstein-journals.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbohrium.com

This compound has been effectively employed as a key component in MCRs. A notable example is its use in the synthesis of 1,2,3-trisubstituted indolizine (B1195054) derivatives. researchgate.net In this three-component reaction, this compound acts as a nucleophilic trap for a 1:1 intermediate zwitterion, which is generated in situ from the reaction of pyridine (B92270) with an activated acetylene (B1199291) (such as dimethyl acetylenedicarboxylate (B1228247) or diethyl acetylenedicarboxylate). researchgate.net This one-pot synthesis provides a straightforward and high-yielding route to complex heterocyclic products. researchgate.net

Table 1: Indolizine Derivatives Synthesized via MCR

| Reactants | Product | Yield |

| Pyridine, Dimethyl acetylenedicarboxylate, this compound | Dimethyl 1-benzoyl-2,3-indolizinedicarboxylate | 94% |

| Pyridine, Diethyl acetylenedicarboxylate, this compound | Diethyl 1-benzoyl-2,3-indolizinedicarboxylate | - |

Data sourced from a study on multicomponent reactions. researchgate.net

As a classic active methylene compound, this compound is a suitable substrate for fundamental carbon-carbon bond-forming reactions like Aldol-type condensations and Michael additions.

Aldol (B89426) Condensations: In an Aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. beyondbenign.orgmasterorganicchemistry.com The stabilized carbanion of this compound can act as the enolate equivalent, attacking various aldehydes and ketones to initiate this process.

Michael Additions: The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile, such as a resonance-stabilized carbanion, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.comadichemistry.com The nucleophilic carbanion derived from this compound is an ideal Michael donor for reacting with various Michael acceptors like α,β-unsaturated ketones, esters, and nitriles. adichemistry.com

The reactivity of this compound extends to its use as a key building block in cyclization reactions to form a variety of heterocyclic structures. epa.gov It has been successfully utilized as a starting material for the synthesis of both five- and six-membered ring systems that contain one or two heteroatoms. epa.gov Furthermore, its application as a precursor in the construction of fused heterocycles highlights its synthetic importance. epa.gov The dual functionality of the β-ketosulfone allows for sequential reactions that can culminate in the formation of a cyclic framework.

Strategic Precursor in Heterocyclic Chemistry

The structural framework of this compound makes it a strategic precursor for the synthesis of diverse heterocyclic compounds. epa.gov Its ability to participate in reactions that build cyclic systems has established it as an important synthon in the synthetic organic chemist's toolkit. epa.govresearchgate.net

A significant application of this compound in heterocyclic chemistry is its role as a precursor in the synthesis of indolizines. researchgate.net The indolizine core is a privileged N-fused heterocyclic motif found in numerous natural products and pharmaceuticals. nih.govijettjournal.org

In a well-established three-component synthesis, this compound serves as the carbon-acid component that reacts with the zwitterionic intermediate formed between pyridine and an activated alkyne. researchgate.net This reaction proceeds efficiently to afford highly functionalized 1,2,3-trisubstituted indolizines in excellent yields. researchgate.net This method demonstrates the strategic value of this compound in rapidly assembling the complete indolizine scaffold from simple, acyclic precursors. researchgate.net

Formation of Pyrazole (B372694), Triazole, and Related Nitrogen-Containing Heterocycles

The unique chemical architecture of this compound, which combines the features of a ketone and an active methylene compound, makes it an exemplary substrate for synthesizing a range of nitrogen-containing heterocycles. These heterocycles are core scaffolds in many biologically active compounds.

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. mdpi.com this compound serves as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction is initiated by the condensation of a hydrazine derivative with the ketone carbonyl of the acetophenone (B1666503). The subsequent step involves an intramolecular cyclization where the nitrogen attacks the carbon bearing the phenylsulfonyl group, which acts as a good leaving group, leading to the formation of the pyrazole ring.

Research has demonstrated the synthesis of novel pyrazoles through the reaction of carbanions derived from 1-aryl-2-(phenylsulfonyl)ethanones with hydrazonyl halides. researchgate.net This approach leverages the acidity of the methylene protons in this compound to form a nucleophile that subsequently participates in the cyclization process. The reaction conditions can be modulated to control regioselectivity, yielding specific pyrazole isomers.

Table 1: Synthesis of Pyrazole Derivatives from β-Ketosulfones This table is representative of the general transformation and not exhaustive of all possible substrates and conditions.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-Phenyl-4-sulfonyl-1H-pyrazole (after rearrangement) or 3-Phenyl-1H-pyrazole | Condensation/Cyclization | mdpi.com |

| 1-Aryl-2-(phenylsulfonyl)ethanone | Hydrazonyl Halides | Substituted Pyrazoles | Nucleophilic Substitution/Cyclization | researchgate.net |

Similarly, this compound is a valuable precursor for 1,2,3-triazole synthesis. One established method involves a multi-component reaction where an acetophenone derivative, a sodium sulfinate, and an organic azide (B81097) are combined. nih.gov In this sequence, an α-keto sulfone, structurally analogous to this compound, is formed in situ and subsequently undergoes a Dimroth cyclization with the azide to furnish the 4-sulfonyl-1,2,3-triazole ring. nih.gov This highlights the role of the β-ketosulfone moiety as a critical intermediate in modern triazole synthesis.

Construction of Pyran and Pyrido-Pyrimidine Derivatives

The reactivity of this compound extends to the synthesis of oxygen and fused nitrogen-containing heterocycles, such as pyrans and pyrido-pyrimidines.

The construction of 4H-pyran derivatives is frequently achieved through a one-pot, three-component reaction. This typically involves an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound or its equivalent. ddugu.ac.in this compound can function as the active methylene component due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups. The general mechanism proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of a nucleophile and subsequent cyclization to form the pyran ring. ddugu.ac.in The use of this compound in such reactions allows for the introduction of both phenyl and phenylsulfonyl substituents into the final pyran structure, offering a route to highly functionalized derivatives.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological and pharmaceutical relevance. nih.govlookchem.com Their synthesis often involves the annulation of a pyridine ring onto a pre-existing pyrimidine, or vice versa. lookchem.com this compound can serve as a versatile three-carbon (C-C-C) synthon for the construction of the pyridine portion of the scaffold. For example, it can react with aminopyrimidine derivatives under conditions that promote condensation and cyclization. The active methylene group can react with an amino group to initiate the formation of an enamine, which then undergoes intramolecular cyclization and aromatization to yield the fused pyrido[2,3-d]pyrimidine (B1209978) system.

Table 2: Role of this compound in Heterocyclic Synthesis

| Target Heterocycle | Role of this compound | Typical Reaction Partners | General Method |

|---|---|---|---|

| Pyran | Active Methylene Component | Aldehydes, Malononitrile | Multicomponent Condensation/Cyclization |

| Pyrido-pyrimidine | Three-Carbon Synthon | Aminopyrimidine derivatives | Condensation/Annulation |

Strategic Synthon for Enantioselective and Diastereoselective Transformations

Beyond its utility in heterocyclic synthesis, this compound is a valuable prochiral substrate for asymmetric transformations, enabling the synthesis of chiral molecules with high stereocontrol.

The ketone moiety of this compound is a prochiral center that can be asymmetrically reduced to form a chiral β-hydroxysulfone. nih.gov This transformation can be achieved using various methods, including biocatalysis or chiral metal catalysts. nih.govresearchgate.net The asymmetric reduction of β-ketosulfides, which are structurally related, has been shown to proceed with high optical and chemical yields using catalysts like CBS-oxazaborolidine. acs.org This establishes a strong precedent for the successful enantioselective reduction of this compound to access valuable enantiopure building blocks.

Furthermore, the activated methylene group can act as a nucleophile in enantioselective carbon-carbon bond-forming reactions. For instance, in reactions analogous to the enantioselective Michael additions of other acetophenone derivatives, the carbanion generated from this compound can add to α,β-unsaturated compounds in the presence of a chiral organocatalyst. nih.gov This creates a new stereocenter at the α-position, yielding an optically active α-substituted β-ketosulfone.

The compound is also a strategic substrate for diastereoselective reactions. Once a stereocenter is established—either at the carbonyl carbon via reduction or at the α-carbon via alkylation—any subsequent reaction at the adjacent prochiral center will be influenced by the existing stereocenter. This substrate-controlled diastereoselectivity is a powerful tool for creating molecules with multiple, well-defined stereocenters. For example, the reduction of an α-substituted derivative of this compound would result in two diastereomeric β-hydroxysulfones, often with a strong preference for the formation of one isomer. This principle has been demonstrated in the diastereoselective reductions of similar allylic sulfones, where selectivity is governed by chelation effects involving the existing functional groups. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Investigations

There is no available scientific literature detailing the antimicrobial properties of 2-(Phenylsulfonyl)acetophenone.

No studies were identified that evaluated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Research on various other acetophenone (B1666503) derivatives has indicated that antibacterial effects can be selective, with some compounds showing efficacy primarily against Gram-positive bacteria. However, without direct testing of this compound, its specific spectrum of activity remains unknown.

Similarly, a review of scientific databases yielded no studies concerning the antifungal efficacy of this compound against pathogenic yeasts or molds. Although some sulfonyl-containing compounds have been investigated for fungicidal properties, this research does not extend to this specific molecule.

In the absence of any demonstrated antimicrobial activity, no mechanistic studies on how this compound might exert such effects have been conducted or published.

Anticancer Activity Research

Direct research into the anticancer properties of this compound is not present in the available scientific literature.

There are no published studies that investigate whether this compound can induce apoptosis in cancer cell lines. Consequently, there is no information regarding its potential to activate caspase pathways, which are critical for programmed cell death. General research has shown that some related compounds, such as chalcones (which share a structural similarity with acetophenones), can induce apoptosis through caspase activation, but these findings cannot be extrapolated to this compound without specific experimental evidence.

No data from in vitro cytotoxicity evaluations of this compound against panels of human cancer cell lines are available. While studies on derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have shown moderate growth inhibition against specific cell lines, this information is not directly applicable to the parent compound. Without dedicated research, the cytotoxic potential of this compound remains uncharacterized.

Coordination Chemistry and Materials Science Applications

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and electronic properties of the resulting metal complexes. 2-(Phenylsulfonyl)acetophenone, with its bidentate O,O-donor set, presents an attractive scaffold for the synthesis of a variety of metal complexes.

Application as Auxiliary Ligands in Iridium(III) Complexes

In the realm of phosphorescent materials, Iridium(III) complexes are of paramount importance due to their high phosphorescence quantum yields, a consequence of strong spin-orbit coupling. The performance of these complexes can be finely tuned by the judicious selection of both primary and auxiliary ligands. While direct studies on this compound as an auxiliary ligand are emerging, research on analogous aromatic sulfonyl-containing ligands provides significant insights.

For instance, a series of heteroleptic Iridium(III) complexes incorporating fluorinated aromatic sulfonyl groups have been synthesized and characterized. These complexes exhibit intense phosphorescence with exceptionally high quantum yields, in some cases approaching unity. The introduction of the sulfonyl group, particularly with fluorine substituents, effectively tunes the electrochemical properties and enhances the electron injection/transporting abilities of the materials. This strategic ligand design has led to the development of highly efficient organic light-emitting diodes (OLEDs).

The general synthesis of such Iridium(III) complexes involves the reaction of an Iridium(III) chloride precursor with the primary cyclometalating ligand to form a dimer, which then reacts with the auxiliary ligand, such as a derivative of this compound, to yield the final heteroleptic complex.

Complexation with Other Transition Metal Ions

The coordination chemistry of β-ketosulfones, including this compound, extends beyond Iridium(III). These ligands can form stable complexes with a variety of other transition metal ions, such as copper(II), nickel(II), and manganese(II). The coordination is typically through the two oxygen atoms of the deprotonated enolate form of the β-ketosulfone moiety, forming a six-membered chelate ring.

The geometry of these complexes is influenced by the nature of the metal ion and the presence of other coordinating ligands. For example, with copper(II), square planar or distorted octahedral geometries are commonly observed. Nickel(II) can form similar geometries, while manganese(II) complexes often exhibit octahedral coordination. The synthesis of these complexes is generally straightforward, often involving the reaction of a metal salt with the β-ketosulfone ligand in a suitable solvent.

While the primary focus of research on this compound has been on its luminescent applications with Iridium(III), its coordination with other transition metals opens avenues for exploration in areas such as catalysis and magnetic materials. For instance, transition metal complexes of ligands containing sulfonyl groups have been investigated for their catalytic activity in various organic transformations, including cross-coupling reactions.

Luminescence Properties of Metal Complexes

The photophysical properties of metal complexes are at the heart of their application in light-emitting technologies. The nature of the ligand plays a crucial role in determining the emission color, efficiency, and lifetime of the excited state.

Photoluminescence Quantum Yield (PLQY) Investigations

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For Iridium(III) complexes, high PLQY values are desirable for bright and efficient OLEDs.

Studies on Iridium(III) complexes with sulfonyl-containing ligands have demonstrated the profound impact of this functional group on the photophysical properties. The electron-withdrawing nature of the sulfonyl group can influence the energy levels of the frontier molecular orbitals, thereby affecting the emission wavelength and quantum yield. For example, the introduction of fluorinated aromatic sulfonyl groups into Iridium(III) complexes has been shown to result in exceptionally high phosphorescence quantum yields, often exceeding 90%.

The table below summarizes the photophysical data for a representative Iridium(III) complex featuring a sulfonyl-containing auxiliary ligand, illustrating the high efficiencies that can be achieved.

| Complex | Emission Maximum (nm) | Photoluminescence Quantum Yield (Φp) |

| Ir(ppy)₂(fas) | 516 | > 0.9 |

Data is illustrative and based on findings for similar sulfonyl-containing Iridium(III) complexes. ppy = 2-phenylpyridine, fas = a fluorinated aromatic sulfonyl-containing ligand.

Implications for Organic Light-Emitting Diodes (OLEDs) and Material Longevity

The excellent luminescence properties of Iridium(III) complexes with sulfonyl-containing ligands have significant implications for the development of high-performance OLEDs. The high PLQY directly translates to high external quantum efficiencies (EQEs) in OLED devices. Furthermore, the tunable electronic properties afforded by the sulfonyl group allow for the optimization of charge injection and transport within the device, leading to improved power efficiency and brightness.

Exploration in Other Advanced Materials Development

While the application of this compound in OLEDs is a primary area of interest, its unique chemical structure suggests potential for its use in other advanced materials.

The presence of both a reactive keto-group and a sulfonyl group provides handles for further chemical modification, allowing for the incorporation of this moiety into larger molecular architectures. For example, it could be used as a building block in the synthesis of functional polymers. By polymerizing monomers containing the this compound unit, materials with specific optical or coordination properties could be developed.

Furthermore, the ability of this compound to chelate metal ions makes it a candidate for the construction of porous coordination polymers or metal-organic frameworks (MOFs). The sulfonyl group could impart specific functionalities to the pores of the MOF, potentially leading to applications in gas storage, separation, or heterogeneous catalysis. While these areas are currently less explored than its use in luminescent materials, they represent exciting future directions for the application of this versatile compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Strategies for 2-(Phenylsulfonyl)acetophenone and its Functionalized Derivatives

While traditional methods for synthesizing β-ketosulfones, such as the nucleophilic substitution of α-haloketones with sodium sulfinates, are well-established, the future lies in developing more efficient, atom-economical, and environmentally friendly strategies. researchgate.net Over the last decade, significant progress has been made in the direct construction of β-ketosulfones using a wide array of keto and sulfonyl precursors. rsc.orgrsc.orgresearchgate.net

Emerging research focuses on several key areas:

Photoredox and Electrochemical Synthesis: These methods offer mild and sustainable alternatives to traditional synthesis. rsc.orgrsc.orgresearchgate.net For instance, electrochemical methods have been developed for the oxysulfonylation of alkenes and the sulfonylation of aryl methyl ketones using sulfonyl hydrazides or sodium sulfinates. researchgate.netrsc.org

Metal-Free Catalysis: To avoid the use of expensive and potentially toxic metal catalysts, researchers are exploring metal-free approaches. nih.gov An example includes the acid-mediated hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates, which proceeds without any metal catalysts or stoichiometric oxidants. nih.gov

Direct C-H Functionalization: A highly sought-after strategy involves the direct sulfonylation of C(sp³)–H bonds in ketones. researchgate.netrsc.org This approach enhances atom economy by avoiding the pre-functionalization of the ketone substrate.

Novel Sulfonylating Agents: The exploration of diverse sulfone sources like sulfinic acids, sulfonyl hydrazines, thiols, and DABCO·(SO₂)₂ continues to expand the synthetic toolbox. rsc.org

These advanced strategies aim to provide more direct, high-yielding, and regioselective access to this compound and its derivatives, facilitating broader exploration of their properties and applications.

Table 1: Comparison of Modern Synthetic Strategies for β-Ketosulfones

| Synthetic Strategy | Key Precursors | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Oxidative Sulfonylation | Terminal Alkynes, Sulfinic Acids | Radical process | Unprecedented radical pathway | rsc.org |

| Oxosulfonylation | Alkynes, Sodium Arenesulfinates | FeCl₃/K₂S₂O₈, Aerobic | Utilizes readily available sulfinates | rsc.org |

| Electrochemical Synthesis | Aryl Methyl Ketones, Sodium Sulfinates | Undivided cell, RVC anode, Pt cathode | Mild, avoids harsh reagents | researchgate.netrsc.org |

| Metal-Free Hydrosulfonylation | α,β-Unsaturated Ketones, Sodium Sulfinates | Acid-mediated | Environmentally friendly, no metal catalysts | nih.gov |

| Direct C-H Sulfonylation | Ketones, Zinc Sulfinates | NaI-catalyzed, EDB/Air (oxidants) | Atom-economical, avoids pre-functionalization | researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The this compound molecule is a versatile building block due to its three distinct functional components: the sulfonyl group, the carbonyl group, and the active methylene (B1212753) bridge. rsc.org Future research will likely uncover novel reactivity pathways by targeting these functionalities. The sulfonyl group is an excellent leaving group, facilitating various substitution and elimination reactions for the construction of complex carbocyclic and heterocyclic compounds. rsc.orgrsc.org

Mechanistic studies are crucial for understanding and optimizing these transformations. escholarship.orgnih.gov Techniques like in situ monitoring using Raman spectroscopy, which has been applied to understand complex mechanochemical reactions, could provide unprecedented real-time insight into the reaction pathways of this compound. nih.gov Computational and kinetic studies can help elucidate the interplay between chemical and physical rate processes, especially in multiphase reactions. escholarship.org A deeper understanding of reaction mechanisms will enable chemists to design more selective and efficient syntheses and to predict new, undiscovered transformations. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Biological Activity

Computational chemistry is poised to play a transformative role in the study of this compound and its derivatives. Advanced modeling techniques can predict reaction outcomes, elucidate complex mechanisms, and forecast the biological activity of novel compounds. nih.gov

Predictive Synthesis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model transition states and reaction intermediates. This allows for the in silico screening of reaction conditions and catalysts, accelerating the development of new synthetic methodologies. escholarship.org For example, modeling can help understand the regioselectivity in the functionalization of the acetophenone (B1666503) scaffold.

Biological Activity Prediction: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for drug design. openpharmaceuticalsciencesjournal.commdpi.com By modeling the interaction of this compound-based scaffolds with biological targets like enzymes or receptors, researchers can predict binding affinities and design molecules with enhanced potency and selectivity. mdpi.comnih.gov This approach can prioritize the synthesis of the most promising drug candidates, saving time and resources. mdpi.com

Integrating computational predictions with experimental results will create a synergistic workflow, enabling the rapid and efficient discovery of new reactions and bioactive molecules. mdpi.com

Design and Synthesis of New Therapeutic Agents Based on the this compound Scaffold

The sulfonyl group is a key pharmacophore present in a wide range of therapeutic agents. nih.govnih.gov Compounds containing this moiety exhibit a broad spectrum of biological activities, making the this compound scaffold an attractive starting point for drug discovery. nih.govnih.gov